

Benchmarking 4-Hydroxybenzenesulfonamide Derivatives Against Established Antibiotics: A Comparative Guide

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Compound of Interest

Compound Name: 4-Hydroxybenzenesulfonamide

Cat. No.: B074421

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This guide provides a comparative analysis of the antimicrobial and cytotoxic profiles of **4-hydroxybenzenesulfonamide** derivatives against established antibiotics. The information is intended for researchers, scientists, and drug development professionals. The data presented is synthesized from various in-vitro studies to offer a comparative perspective on the potential of these sulfonamide compounds.

Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various sulfonamide derivatives against a range of bacterial strains, alongside the MIC values for established antibiotics for comparison. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against Gram-Positive Bacteria

Compound/Antibiotic	Staphylococcus aureus (MIC µg/mL)	Bacillus subtilis (MIC µg/mL)	Reference
Sulfonamide Derivative 1b	64	-	[1]
Sulfonamide Derivative 1c	64	-	[1]
Sulfonamide Derivative 1d	64	-	[1]
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid (I)	MRSA isolates showed high sensitivity	-	[2]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamid (II)	High sensitivity	-	[2]
4-hydroxy-N-phenylbenzamide	-	MIC value available	[3]
Ciprofloxacin	-	MIC value available	[3]
Oxacillin	Used as a comparator for MRSA	-	[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against Gram-Negative Bacteria

Compound/ Antibiotic	Escherichia coli (MIC µg/mL)	Pseudomonas aeruginosa (MIC µg/mL)	Klebsiella pneumoniae (MIC µg/mL)	Salmonella typhimurium (MIC µg/mL)	Reference
Sul1	Active	Active	-	-	[4]
Sul4	Active	Active	-	-	[4]
4-methyl-N-(2-nitrophenyl)benzenesulfonamide (1C)	Highly Active (50 µg/ml)	-	-	-	[5]
N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (1B)	Moderately to low activity	-	-	-	[5]
Sulfonamide hybrid 4a	11.31	-	-	19.24	[6]
Sulfonamide hybrid 4d	Enhanced inhibition	-	-	19.24	[6]
Ciprofloxacin	MIC value available	-	-	-	[3]
Sulfamethoxazole	Used as a reference	-	-	-	[6]

Cytotoxicity Data

The evaluation of cytotoxicity is crucial in the early stages of drug development. The following table summarizes the cytotoxic activity of selected sulfonamide derivatives.

Table 3: Cytotoxicity of Sulfonamide Derivatives

Compound	Cell Line	Assay	IC50/LC50	Reference
Sulfonamide Iva	LS-174T (Colon Cancer)	MTT	0.37 μ M	[7]
Sulfonamide IVb	LS-174T (Colon Cancer)	MTT	0.44 μ M	[7]
Vorinostat (FDA approved drug)	LS-174T (Colon Cancer)	MTT	0.7 μ M	[7]
Sul1	-	Brine Shrimp Bioassay	LC50 = 18.29 μ g/ml	[4]
Sul2	-	Brine Shrimp Bioassay	LC50 = 18 μ g/ml	[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)[8][9][10][11]

- Preparation of Antibiotic Solutions: Prepare stock solutions of the **4-hydroxybenzenesulfonamide** derivatives and established antibiotics in an appropriate solvent. Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
- Preparation of Bacterial Inoculum: Culture bacterial strains overnight on agar plates. Isolate several colonies and suspend them in a sterile medium to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive controls (bacteria with no compound) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours.

- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Minimum Bactericidal Concentration (MBC) Assay[8][10][11][12]

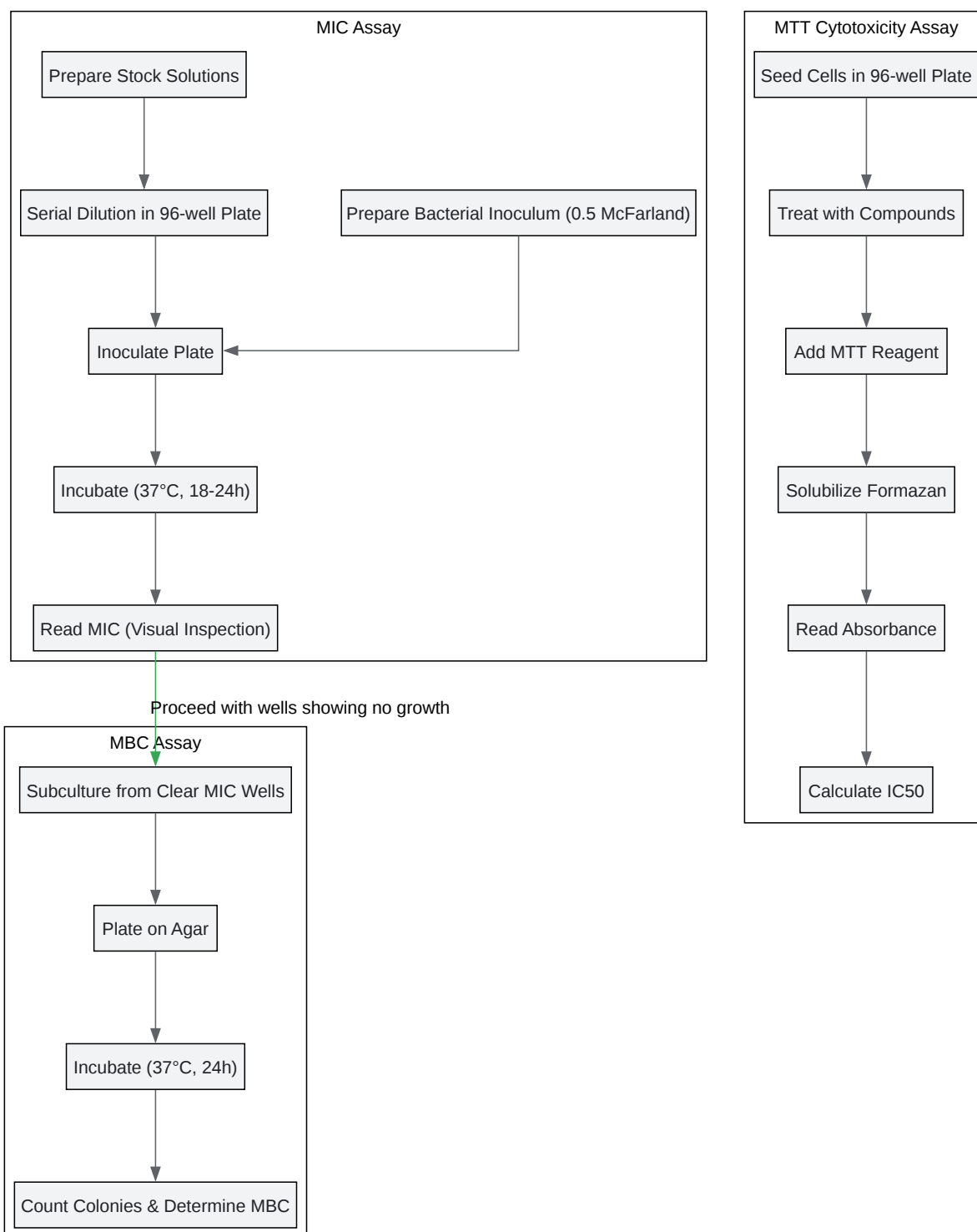
- Subculturing from MIC plate: Following the MIC determination, take an aliquot from each well that showed no visible growth.
- Plating: Spread the aliquot onto an appropriate agar plate.
- Incubation: Incubate the agar plates at 37°C for 24 hours.
- Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[9][10]

MTT Cytotoxicity Assay[7][13][14][15]

- Cell Seeding: Seed human cancer cells (e.g., LS-174T) in a 96-well plate at a density of 1×10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[11]
- Compound Treatment: Treat the cells with various concentrations of the sulfonamide derivatives and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[12]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow viable cells to convert the yellow MTT to purple formazan crystals.[12][13]
- Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in 0.01 M HCl, to dissolve the formazan crystals.[12][13]
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[11][13]
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[12]

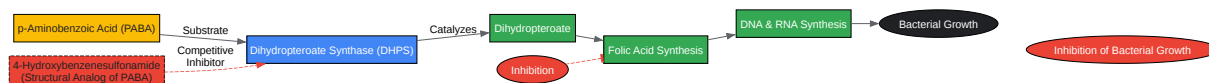
Visualizations

Experimental Workflows and Signaling Pathways



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Experimental workflow for antimicrobial and cytotoxicity testing.

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Mechanism of action of sulfonamides via competitive inhibition of DHPS.

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